molecular formula C5H8N2O3S B12118997 Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B12118997
M. Wt: 176.20 g/mol
InChI Key: ZDWQNWWGFIYOOO-UHFFFAOYSA-N
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Description

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that features a fused thieno-imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-d]imidazole derivative with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.

    Medicine: Research is ongoing into its potential as an anticancer agent, due to its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to the presence of the dioxide functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS No. 40226-95-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H8_8N2_2O3_3S
  • Molecular Weight : 176.19 g/mol
  • Purity : Typically >95% in laboratory settings .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Recent research indicates that derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that certain analogs can inhibit the proliferation of HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50_{50} values in the low micromolar range .

Case Study Example :
A study involving a derivative of tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one showed:

  • Cell Lines Tested : HepG2 and MCF7
  • IC50_{50} Values:
    • HepG2: 3.51 μM
    • MCF7: 4.13 μM
      This indicates a promising selectivity index, suggesting lower toxicity to normal cells compared to cancer cells.

Biological Activity Overview

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in HepG2 and MCF7
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryReduction in inflammatory markers

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits moderate solubility and absorption characteristics. The compound is expected to have a low ability to penetrate the blood-brain barrier (BBB), which may limit its central nervous system effects but enhance its safety profile for peripheral applications .

ADMET Properties

A detailed analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters suggests:

  • Solubility : Good
  • Absorption : Moderate
  • Toxicity : Non-hepatotoxic with no significant inhibition of cytochrome P450 enzymes .

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)

InChI Key

ZDWQNWWGFIYOOO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)NC(=O)N2

Origin of Product

United States

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